molecular formula C21H27N3O3 B4007093 N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide

N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4007093
M. Wt: 369.5 g/mol
InChI Key: AQJNPPDYBZJQMO-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide is a complex organic compound that features a unique combination of adamantyl, nitro, and pyrrolidinyl groups attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of the adamantyl and pyrrolidinyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolidinyl group is often synthesized via cyclization reactions involving amines and aldehydes. The final step involves the coupling of these intermediates with a nitrobenzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include amine derivatives, substituted benzamides, and various functionalized intermediates that can be further utilized in synthetic chemistry.

Scientific Research Applications

N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents, especially in the treatment of diseases where traditional drugs are ineffective.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the nitro and pyrrolidinyl groups contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Adamantylbenzamide: Lacks the nitro and pyrrolidinyl groups, resulting in different biological activities.

    3-Nitrobenzamide: Contains the nitro group but lacks the adamantyl and pyrrolidinyl groups, affecting its stability and reactivity.

    4-Pyrrolidinylbenzamide: Features the pyrrolidinyl group but lacks the adamantyl and nitro groups, leading to variations in its pharmacological profile.

Uniqueness

N-2-Adamantyl-3-nitro-4-pyrrolidin-1-ylbenzamide stands out due to its combination of steric bulk, electronic properties, and functional groups, making it a versatile compound for various applications in chemistry, biology, and medicine. Its unique structure allows for the exploration of new reaction pathways and the development of novel therapeutic agents.

Properties

IUPAC Name

N-(2-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-21(22-20-16-8-13-7-14(10-16)11-17(20)9-13)15-3-4-18(19(12-15)24(26)27)23-5-1-2-6-23/h3-4,12-14,16-17,20H,1-2,5-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJNPPDYBZJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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